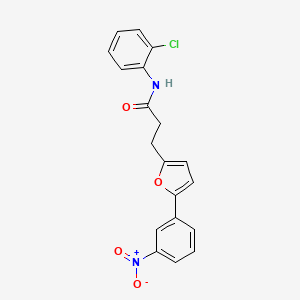
N-(2-Chlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide is an organic compound that belongs to the class of amides. This compound features a complex structure with a chlorophenyl group, a nitrophenyl group, and a furan ring. Compounds with such structures are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.
准备方法
合成路线和反应条件
N-(2-氯苯基)-3-(5-(3-硝基苯基)呋喃-2-基)丙酰胺的合成通常涉及多步有机反应。一种可能的合成路线可能包括以下步骤:
呋喃环的形成: 呋喃环可以通过在酸性或碱性条件下使合适的先驱体环化来合成。
硝基苯基的引入: 硝基苯基可以通过使用硝酸和硫酸进行硝化反应引入。
酰胺键的形成: 最后一步涉及通过胺与酰氯或酸酐反应形成酰胺键。
工业生产方法
这类化合物的工业生产可能涉及优化反应条件,以最大限度地提高产量和纯度。这可能包括使用催化剂、控制温度以及使用特定溶剂来促进反应。
化学反应分析
反应类型
N-(2-氯苯基)-3-(5-(3-硝基苯基)呋喃-2-基)丙酰胺可以发生各种化学反应,包括:
氧化: 硝基苯基可以被氧化形成不同的产物。
还原: 硝基可以使用氢气和金属催化剂等还原剂还原为胺基。
取代: 氯苯基可以发生亲核取代反应。
常用试剂和条件
氧化: 高锰酸钾或重铬酸钾等试剂。
还原: 氢气与钯碳 (Pd/C) 或氢化铝锂 (LiAlH4) 等试剂。
取代: 氢氧化钠 (NaOH) 或其他亲核试剂等试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,硝基的还原将产生胺衍生物。
科学研究应用
N-(2-氯苯基)-3-(5-(3-硝基苯基)呋喃-2-基)丙酰胺可能在科学研究中具有各种应用,包括:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,例如抗菌或抗癌活性。
医学: 研究其潜在的治疗效果,并作为药物开发的先导化合物。
工业: 用于开发新材料或用作化学过程中的试剂。
作用机制
N-(2-氯苯基)-3-(5-(3-硝基苯基)呋喃-2-基)丙酰胺的作用机制将取决于其特定的生物靶点。通常,这类化合物可能与酶、受体或其他蛋白质相互作用,从而导致生物途径的调节。确切的分子靶点和涉及的途径需要详细的生化研究。
相似化合物的比较
类似化合物
N-(2-氯苯基)-3-(5-(4-硝基苯基)呋喃-2-基)丙酰胺: 结构类似,但硝基的位置不同。
N-(2-氯苯基)-3-(5-(3-氨基苯基)呋喃-2-基)丙酰胺: 结构类似,但用胺基代替了硝基。
独特性
N-(2-氯苯基)-3-(5-(3-硝基苯基)呋喃-2-基)丙酰胺是独一无二的,因为其官能团的特定组合及其位置可能赋予与类似化合物相比独特的化学和生物性质。
属性
CAS 编号 |
853329-17-6 |
|---|---|
分子式 |
C19H15ClN2O4 |
分子量 |
370.8 g/mol |
IUPAC 名称 |
N-(2-chlorophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C19H15ClN2O4/c20-16-6-1-2-7-17(16)21-19(23)11-9-15-8-10-18(26-15)13-4-3-5-14(12-13)22(24)25/h1-8,10,12H,9,11H2,(H,21,23) |
InChI 键 |
ICMDPWZLWQWWPX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Amino-4-({[(isopentylamino)carbonyl]amino}sulfonyl)benzene](/img/structure/B11960411.png)
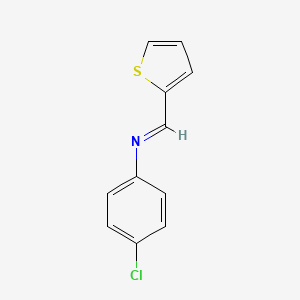
![2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11960423.png)

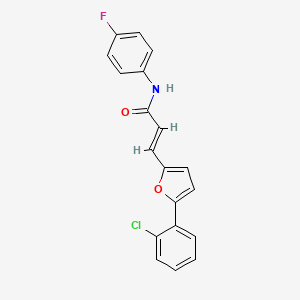
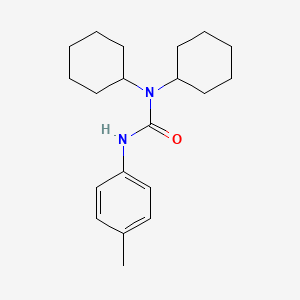
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11960448.png)
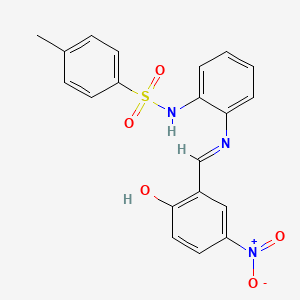

![2-[[2-[(3-Methyl-2-phenylmethoxycarbonylamino-butanoyl)amino]acetyl]amino]acetic acid](/img/structure/B11960479.png)

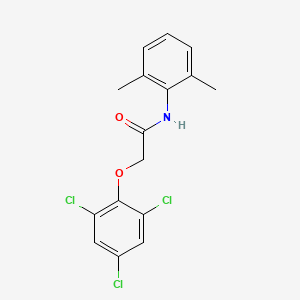
![Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]-](/img/structure/B11960495.png)
